2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrazole ring attached via an ethyl linker The furan ring attached to the pyrazole adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, 3-furylhydrazine, and ethyl bromoacetate.
Step 1 Formation of 2-chloro-N-(2-bromoethyl)benzamide: This intermediate is synthesized by reacting 2-chlorobenzoyl chloride with ethyl bromoacetate in the presence of a base like triethylamine.
Step 2 Formation of 4-(furan-3-yl)-1H-pyrazole: This is achieved by reacting 3-furylhydrazine with an appropriate diketone or aldehyde under acidic conditions.
Step 3 Coupling Reaction: The final step involves the nucleophilic substitution of the bromo group in 2-chloro-N-(2-bromoethyl)benzamide with the pyrazole derivative to form 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction kinetics.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.
Substitution: The chloro group on the benzamide can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Potential antimicrobial properties due to its structural components.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Polymer Chemistry: Potential monomer for the synthesis of functional polymers.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The chloro group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-(2-imidazolyl)benzamide
2-chloro-N-(2-pyridyl)benzamide: Similar structure but with a pyridine ring instead of a pyrazole.
2-chloro-N-(2-thienyl)benzamide: Contains a thiophene ring instead of a furan.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCJLCPKZPZDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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